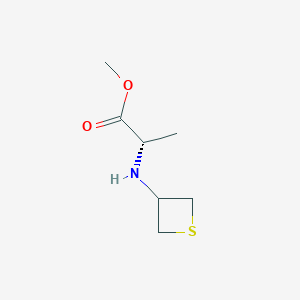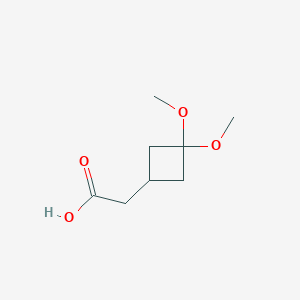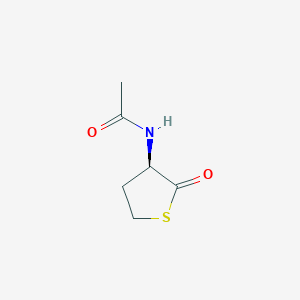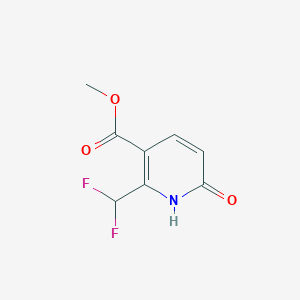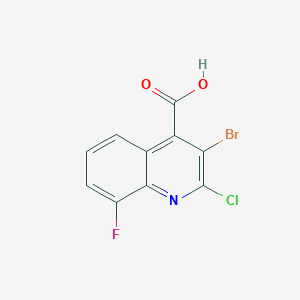
3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of halogens such as bromine, chlorine, and fluorine into the quinoline structure can significantly enhance its biological activity and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives followed by carboxylation. For instance, 2-Bromo-3-fluoroquinoline can be synthesized by reacting 3-fluoroquinolin-2(1H)-one with phosphorus tribromide (PBr3). This intermediate can then be lithiated and treated with dry carbon dioxide to form the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of organometallic intermediates and catalytic processes can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under basic conditions.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used along with appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or chemical properties .
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antibacterial agents.
Medicine: Fluorinated quinolines are being explored for their antimalarial, antineoplastic, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or interference with biological pathways. For example, fluorinated quinolines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of halogens can enhance the binding affinity and specificity of the compound to its molecular targets .
Comparación Con Compuestos Similares
- 2-Bromo-3-fluoroquinoline-4-carboxylic acid
- 3-Chloro-2-fluoroquinoline-4-carboxylic acid
- 8-Bromo-2-chloroquinoline-4-carboxylic acid
Comparison: Compared to its analogs, 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid exhibits unique properties due to the presence of multiple halogens. The combination of bromine, chlorine, and fluorine can enhance the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules .
Propiedades
Fórmula molecular |
C10H4BrClFNO2 |
|---|---|
Peso molecular |
304.50 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H4BrClFNO2/c11-7-6(10(15)16)4-2-1-3-5(13)8(4)14-9(7)12/h1-3H,(H,15,16) |
Clave InChI |
RVNOPIWKTJANSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(N=C2C(=C1)F)Cl)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




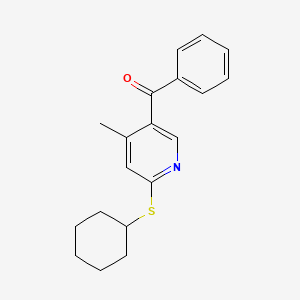
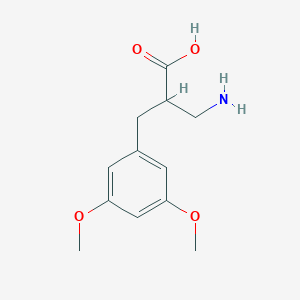
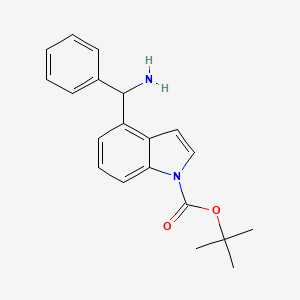
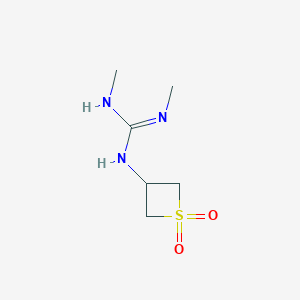
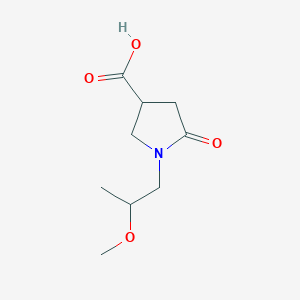
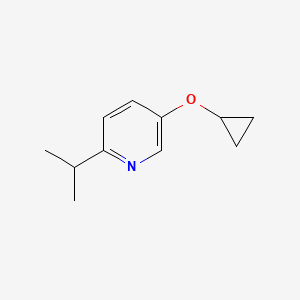
![8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13008367.png)
![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13008372.png)
